5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

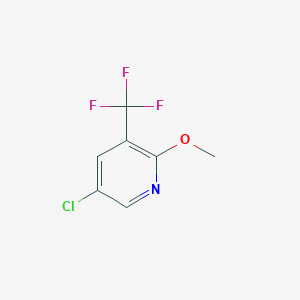

5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the chemical formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. This compound is notable for its applications in various fields, including agrochemicals, pharmaceuticals, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine typically involves the chlorination and methoxylation of pyridine derivatives. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods: Industrial production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of high-temperature vapor-phase reactions is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 2-methoxypyridine, which is chlorinated and subsequently treated with trifluoroacetic acid or other fluorinating agents to introduce the trifluoromethyl group.

- Reaction Conditions : Common methods include liquid-phase reactions under controlled temperatures and pressures to optimize yield and selectivity. For instance, the use of anhydrous hydrogen fluoride can facilitate the introduction of the trifluoromethyl group effectively .

Agrochemical Applications

One of the primary applications of this compound lies in agrochemicals:

- Herbicides : This compound serves as an intermediate in the synthesis of herbicides that target specific weed species. For example, derivatives containing the trifluoromethylpyridine moiety have shown enhanced herbicidal activity against key grass weeds in cereal crops like wheat .

- Fungicides : Compounds derived from trifluoromethylpyridines, including those related to this compound, have been developed as fungicides. Fluazinam, a notable fungicide synthesized from such derivatives, exhibits potent activity against various fungal pathogens by disrupting respiration processes within fungal cells .

Pharmaceutical Applications

In addition to agrochemical uses, this compound also shows promise in pharmaceutical applications:

- Drug Development : The unique properties of trifluoromethylpyridines have led to their exploration as potential drug candidates. Several compounds within this class are currently undergoing clinical trials for various therapeutic indications .

- Biological Activity : The biological activities attributed to trifluoromethylpyridines include antimicrobial and anti-inflammatory effects, which are being investigated for potential therapeutic use .

Case Study 1: Fluazinam Development

Fluazinam was developed using intermediates derived from this compound. Studies demonstrated that fluazinam exhibited superior efficacy compared to traditional fungicides due to its unique mechanism of action targeting respiration pathways in fungi .

Case Study 2: Herbicide Efficacy

Research on herbicides containing trifluoromethylpyridine derivatives has revealed that these compounds can achieve higher selectivity and potency against specific weed species compared to non-fluorinated counterparts. Field trials indicated significant reductions in weed biomass with minimal impact on crop yield .

Data Table: Summary of Applications

| Application Area | Compound/Derivative | Notable Uses |

|---|---|---|

| Agrochemicals | Fluazinam | Fungicide with high efficacy |

| Herbicides | Various derivatives | Targeting key weeds in cereal crops |

| Pharmaceuticals | Clinical candidates | Antimicrobial and anti-inflammatory drugs |

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine varies depending on its application:

Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Agrochemical Activity: The presence of the trifluoromethyl group enhances the compound’s ability to disrupt the nervous system of pests, leading to their elimination.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

Comparison: 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .

Biologische Aktivität

5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine, methoxy, and trifluoromethyl groups. This unique arrangement imparts distinctive chemical properties that influence its biological activity.

The molecular formula of this compound is C_7H_6ClF_3N, with a molecular weight of approximately 211.57 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve pharmacokinetic profiles, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some notable aspects:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine have demonstrated higher fungicidal activity .

- Pharmaceutical Applications : Pyridine derivatives are commonly found in pharmaceuticals due to their anti-inflammatory and antimicrobial effects. The presence of the trifluoromethyl group is known to increase the potency of drugs targeting various enzymes and receptors .

Similar Compounds and Their Activities

The biological activity of this compound can be inferred from studies on structurally similar compounds. Below is a comparison table summarizing some related compounds and their biological activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 | Antimicrobial and anti-inflammatory |

| 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine | 1227563-79-2 | Anticancer activity against various cell lines |

| 5-(Trifluoromethyl)pyridin-2-ol | 33252-63-0 | Potential antifungal properties |

| 3-Chloro-5-(trifluoromethyl)pyridine | 85148-26-1 | Inhibitory effects on specific kinases |

| 2-Methoxy-4-(trifluoromethyl)pyridine | 219715-34-1 | Antiviral properties against Zika virus |

Case Studies and Research Findings

- Antimicrobial Efficacy : Research has indicated that trifluoromethyl-substituted pyridines exhibit increased effectiveness against Gram-negative bacteria such as E. coli. Studies show that these compounds can significantly inhibit bacterial growth at low concentrations .

- Cancer Research : Pyridine derivatives are being explored for their potential in cancer treatment. For instance, certain trifluoromethyl-substituted pyridines have shown promising results in inhibiting tumor cell proliferation in vitro, demonstrating IC50 values in the nanomolar range against various cancer cell lines .

- Inflammation Models : In animal models, compounds similar to this compound have demonstrated anti-inflammatory effects comparable to established drugs like indomethacin, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGCNGDYDGKBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.